4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-ethoxybenzaldehyde with 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-{[(E)-(4-methoxyphenyl)methylidene]amino}-N-(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)benzenesulfonamide
Uniqueness
4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxy and methoxy groups, along with the triazole and thiol functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N4O2S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-7-5-4-6-14(16)12-19-22-17(20-21-18(22)25)13-8-10-15(23-2)11-9-13/h4-12H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI Key |
JHIGUZMADFUTLF-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NN2C(=NNC2=S)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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